molecular formula C13H13NO3 B13690818 3-(2-Ethylphenyl)-5-methylisoxazole-4-carboxylic acid

3-(2-Ethylphenyl)-5-methylisoxazole-4-carboxylic acid

Número de catálogo: B13690818
Peso molecular: 231.25 g/mol
Clave InChI: BSQWQTLPVQTEFF-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

3-(2-Ethylphenyl)-5-methylisoxazole-4-carboxylic acid is a useful research compound. Its molecular formula is C13H13NO3 and its molecular weight is 231.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(2-Ethylphenyl)-5-methylisoxazole-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-Ethylphenyl)-5-methylisoxazole-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C13H13NO3

Peso molecular

231.25 g/mol

Nombre IUPAC

3-(2-ethylphenyl)-5-methyl-1,2-oxazole-4-carboxylic acid

InChI

InChI=1S/C13H13NO3/c1-3-9-6-4-5-7-10(9)12-11(13(15)16)8(2)17-14-12/h4-7H,3H2,1-2H3,(H,15,16)

Clave InChI

BSQWQTLPVQTEFF-UHFFFAOYSA-N

SMILES canónico

CCC1=CC=CC=C1C2=NOC(=C2C(=O)O)C

Origen del producto

United States
Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of 3-(2-Ethylphenyl)-5-methylisoxazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview of the anticipated physical and chemical properties of 3-(2-Ethylphenyl)-5-methylisoxazole-4-carboxylic acid. Due to the limited availability of direct experimental data for this specific molecule, this document leverages established principles of organic chemistry and data from closely related structural analogs to project its characteristics. The guide details a plausible synthetic route, predicted physicochemical parameters, and a complete suite of proposed experimental protocols for its definitive characterization. This document is intended for researchers, scientists, and drug development professionals working with novel isoxazole-based compounds.

Introduction: The Significance of the Isoxazole Scaffold

The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. This structural motif is of significant interest in medicinal chemistry due to its presence in a wide array of biologically active compounds.[1][2] The isoxazole core can act as a bioisostere for other functional groups, enhancing physicochemical properties such as metabolic stability and target binding affinity. Notable pharmaceuticals incorporating the isoxazole ring underscore its therapeutic importance.[3][4] This guide focuses on a specific derivative, 3-(2-Ethylphenyl)-5-methylisoxazole-4-carboxylic acid, providing a foundational understanding of its expected chemical nature.

Molecular Structure and Predicted Properties

The structure of 3-(2-Ethylphenyl)-5-methylisoxazole-4-carboxylic acid features a central 5-methylisoxazole ring, substituted at the 3-position with a 2-ethylphenyl group and at the 4-position with a carboxylic acid.

Caption: Chemical structure of 3-(2-Ethylphenyl)-5-methylisoxazole-4-carboxylic acid.

Predicted Physicochemical Properties

The following table summarizes the predicted physical and chemical properties of the target compound. These predictions are based on the known properties of its structural analogs, primarily 3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid.[5][6]

PropertyPredicted ValueRationale and Comparative Analysis
Molecular Formula C₁₃H₁₃NO₃Calculated from the chemical structure.
Molecular Weight 231.25 g/mol Calculated from the molecular formula.
Appearance White to off-white solidAnalogs such as the 2-chloro and unsubstituted phenyl derivatives are reported as white solids.[5]
Melting Point 180 - 195 °CThe closely related 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid has a melting point of 193-196 °C.[5] The substitution of a chloro group with a slightly larger ethyl group is expected to result in a comparable melting point.
Boiling Point > 350 °C (decomposes)Carboxylic acids with similar molecular weights often have high boiling points and tend to decompose before boiling at atmospheric pressure. The predicted boiling point for the chloro-analog is 374.5 °C.[6]
Solubility Sparingly soluble in water; Soluble in organic solvents (e.g., DMSO, DMF, methanol, ethyl acetate).The carboxylic acid moiety provides some polarity, but the aromatic and alkyl groups suggest limited aqueous solubility. The chloro-analog is slightly soluble in DMSO and ethyl acetate.[6]
pKa 2.0 - 3.0The pKa of the chloro-analog is predicted to be 2.07.[6] The electron-donating nature of the ethyl group compared to the electron-withdrawing chloro group may slightly increase the pKa.

Proposed Synthetic Pathway

A plausible and efficient synthesis of 3-(2-Ethylphenyl)-5-methylisoxazole-4-carboxylic acid can be adapted from established literature procedures for similar 3-aryl-5-methylisoxazole-4-carboxylic acids.[5] The proposed multi-step synthesis is outlined below.

G cluster_0 Step 1: Oximation cluster_1 Step 2: Chlorination cluster_2 Step 3: Cycloaddition cluster_3 Step 4: Hydrolysis A 2-Ethylbenzaldehyde B 2-Ethylbenzaldehyde Oxime A->B Hydroxylamine Hydrosulfate, Na2CO3, MeOH, Reflux C 2-Ethylbenzaldehyde Oxime D 2-Ethylphenylhydroximoyl Chloride C->D Cl2 gas, 0-5 °C E 2-Ethylphenylhydroximoyl Chloride F Ethyl 3-(2-Ethylphenyl)-5- methylisoxazole-4-carboxylate E->F Ethyl Acetoacetate, NaOH, MeOH, rt G Ethyl 3-(2-Ethylphenyl)-5- methylisoxazole-4-carboxylate H 3-(2-Ethylphenyl)-5- methylisoxazole-4-carboxylic acid G->H aq. NaOH (25%), Reflux, then H2SO4

Caption: Proposed four-step synthesis of the target compound.

Detailed Experimental Protocols
  • To a solution of 2-ethylbenzaldehyde (1.0 eq) in methanol, add sodium carbonate (1.1 eq) and hydroxylamine hydrosulfate (1.1 eq).

  • Reflux the reaction mixture for 30-60 minutes, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and pour it into ice-cold water.

  • Filter the resulting precipitate, wash with water, and dry under vacuum to yield the oxime.

  • Suspend the 2-ethylbenzaldehyde oxime (1.0 eq) in a suitable solvent such as chloroform or dichloromethane.

  • Cool the suspension to 0-5 °C in an ice bath.

  • Bubble chlorine gas through the suspension for 1-2 hours, maintaining the temperature below 5 °C.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Sparge the mixture with nitrogen to remove excess chlorine gas. The resulting solution of the hydroximoyl chloride is typically used directly in the next step.

  • In a separate flask, prepare a solution of sodium ethoxide by dissolving sodium (1.1 eq) in absolute ethanol.

  • To this solution, add ethyl acetoacetate (1.0 eq) dropwise at 0-5 °C and stir for 30 minutes.

  • Add the solution of 2-ethylphenylhydroximoyl chloride from Step 2 dropwise to the ethyl acetoacetate solution, maintaining the temperature at 0-5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the isoxazole ester.

  • Dissolve the ethyl ester from Step 3 in a mixture of ethanol and 25% aqueous sodium hydroxide solution.

  • Reflux the mixture for 1-2 hours, monitoring the hydrolysis by TLC.

  • After completion, cool the reaction mixture and remove the ethanol under reduced pressure.

  • Dilute the residue with water and acidify to pH 2-3 with 20% sulfuric acid.

  • Filter the resulting precipitate, wash thoroughly with hot water to remove inorganic salts, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent such as methanol or ethanol to afford the pure 3-(2-Ethylphenyl)-5-methylisoxazole-4-carboxylic acid.

Proposed Methods for Physicochemical Characterization

A comprehensive characterization is essential to confirm the identity and purity of the synthesized compound.

Spectroscopic Analysis

The following spectroscopic methods are proposed for structural elucidation.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), the methyl group on the isoxazole ring (a singlet), the aromatic protons of the phenyl ring (multiplets), and a broad singlet for the carboxylic acid proton at approximately 12-13 ppm.

  • ¹³C NMR: The carbon NMR spectrum will provide signals for all unique carbon atoms, including the carbonyl carbon of the carboxylic acid (around 165-175 ppm), the carbons of the isoxazole and phenyl rings, and the carbons of the ethyl and methyl substituents.

The IR spectrum should exhibit characteristic absorption bands:

  • A very broad O-H stretch from the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.

  • A strong C=O stretch from the carboxylic acid carbonyl group, expected around 1700-1725 cm⁻¹.

  • C=N and C=C stretching vibrations from the isoxazole and phenyl rings in the 1400-1600 cm⁻¹ region.

High-resolution mass spectrometry (HRMS) will be used to determine the exact mass of the molecule and confirm its elemental composition. The mass spectrum is expected to show a prominent molecular ion peak [M+H]⁺.

Chromatographic Analysis
  • High-Performance Liquid Chromatography (HPLC): HPLC analysis will be employed to determine the purity of the final compound. A reversed-phase C18 column with a mobile phase gradient of water and acetonitrile (both containing 0.1% formic acid or trifluoroacetic acid) is a suitable starting point for method development.

  • Thin Layer Chromatography (TLC): TLC will be used to monitor the progress of the synthetic reactions and for preliminary purity assessment.

Physical Property Determination
  • Melting Point: The melting point will be determined using a standard melting point apparatus. A sharp melting range is indicative of high purity.

  • Solubility: The solubility will be assessed in a range of aqueous and organic solvents.

  • pKa Determination: The acid dissociation constant (pKa) can be determined by potentiometric titration or by UV-Vis spectroscopy as a function of pH.

Conclusion

This technical guide provides a robust framework for the synthesis and characterization of 3-(2-Ethylphenyl)-5-methylisoxazole-4-carboxylic acid. By leveraging data from structurally similar compounds, we have projected its key physical and chemical properties and outlined detailed experimental protocols. This information serves as a valuable resource for researchers embarking on the synthesis and investigation of this and other novel isoxazole derivatives for potential applications in drug discovery and materials science.

References

  • Review of Isoxazole Biological Activity and Present Synthetic Techniques. Journal of Pharmaceutical Negative Results13 (9), 3530–3538 (2022). Available at: [Link]

  • 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules27 (17), 5644 (2022). Available at: [Link]

  • Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online64 (Pt 3), o538 (2008). Available at: [Link]

  • 5-Methylisoxazole-4-carboxylic acid. Acta Crystallographica Section E: Crystallographic Communications66 (Pt 1), o14 (2010). Available at: [Link]

  • 3-ethylamino-5-methyl-isoxazole-4-carboxylic acid ethyl ester. LookChem. Available at: [Link]

  • Reddy, A. S. & Reddy, P. R. A facile four-step synthesis of novel oxazoline substituted isoxazoles under thermal and microwave conditions. European Journal of Chemistry2 (3), 300-307 (2011). Available at: [Link]

  • A GENERAL SYNTHESIS OF 4-ISOXAZOLECARBOXYLIC ESTERS: ETHYL 3-ETHYL-5-METHYL-4-ISOXAZOLECARBOXYLATE. Organic Syntheses53 , 59 (1973). Available at: [Link]

  • 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online69 (Pt 3), o388 (2013). Available at: [Link]

  • Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization. The Journal of Organic Chemistry84 (22), 14757–14770 (2019). Available at: [Link]

  • Synthesis and Herbicidal Activities of Novel 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl Carboxamides and Thiocarboxamides. Molecules14 (4), 1345–1355 (2009). Available at: [Link]

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A Strategic Workflow for Elucidating the In Vitro Mechanism of Action of 3-(2-Ethylphenyl)-5-methylisoxazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide

Abstract

3-(2-Ethylphenyl)-5-methylisoxazole-4-carboxylic acid is a novel chemical entity belonging to the isoxazole class of heterocyclic compounds. While the isoxazole scaffold is present in numerous pharmacologically active agents with activities ranging from anti-inflammatory to anticancer, the specific molecular target and mechanism of action (MoA) for this particular derivative are not yet defined in publicly available scientific literature.[1][2] This guide, therefore, presents a comprehensive, multi-stage strategic workflow for the systematic in vitro elucidation of its MoA. We move from broad, unbiased phenotypic screening to specific target identification, engagement validation, and functional pathway characterization. Each stage is detailed with the underlying scientific rationale, step-by-step protocols for key experiments, and data interpretation frameworks. This document serves as a roadmap for researchers tasked with characterizing novel chemical matter, using 3-(2-Ethylphenyl)-5-methylisoxazole-4-carboxylic acid as a primary case study.

Introduction: The Isoxazole Scaffold and the Uncharacterized Compound

The isoxazole ring is a privileged structure in medicinal chemistry, forming the core of drugs like the COX-2 inhibitor Valdecoxib and the antirheumatic agent Leflunomide.[1][3] Derivatives of this scaffold have demonstrated a wide array of biological activities, including anti-inflammatory, antimicrobial, anticancer, and immunomodulatory properties.[4][5][6] The subject of this guide, 3-(2-Ethylphenyl)-5-methylisoxazole-4-carboxylic acid, is structurally related to compounds explored for various therapeutic purposes, but its specific biological profile remains uncharacterized.

Elucidating the MoA of a novel compound is a critical challenge in drug discovery.[7][8] It requires a logical, iterative process of hypothesis generation and experimental validation. The absence of a known target necessitates an approach that begins broadly to identify a biological effect (phenotypic screening) and progressively narrows the focus to a specific protein target and cellular pathway.[9]

This guide outlines such a workflow, designed to be both comprehensive and scientifically rigorous.

Stage 1: Hypothesis Generation via Phenotypic and In Silico Screening

When a compound's target is unknown, the initial goal is to identify a consistent and measurable biological effect. This provides the first crucial clues that guide all subsequent investigations.

Cellular Phenotypic Screening

A phenotypic screen assesses the compound's effect on whole cells without a preconceived bias about the target.[9] A primary and robust screen is to evaluate antiproliferative or cytotoxic activity across a diverse panel of human cell lines. The National Cancer Institute's 60-cell line panel (NCI-60) is a classic example of a platform that can reveal patterns of activity, suggesting a specific MoA rather than non-specific toxicity.

Key Experiment: Antiproliferative Activity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures cellular metabolic activity, which serves as a proxy for cell viability.

Experimental Protocol: MTT Assay

  • Cell Seeding: Plate cells from various lines (e.g., MCF-7 [breast cancer], A549 [lung cancer], U87MG [glioblastoma]) in 96-well plates at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere for 24 hours.

  • Compound Treatment: Prepare a 10 mM stock solution of 3-(2-Ethylphenyl)-5-methylisoxazole-4-carboxylic acid in DMSO. Perform serial dilutions in culture medium to create a range of final concentrations (e.g., 0.1 nM to 100 µM).

  • Incubation: Remove the old medium from the cells and add the medium containing the compound dilutions. Include "vehicle-only" (e.g., 0.1% DMSO) controls and "no-treatment" controls. Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C. Viable cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan precipitate.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a 10% SDS solution in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Convert absorbance values to percent viability relative to the vehicle control. Plot the data on a semi-log graph (viability vs. log[concentration]) and fit a sigmoidal dose-response curve to calculate the half-maximal inhibitory concentration (IC50).

Data Presentation: IC50 Values

Cell LineTissue of OriginIC50 (µM)
MCF-7Breast CancerValue
A549Lung CancerValue
HCT116Colon CancerValue
U87MGGlioblastomaValue

Causality Check: If the compound exhibits potent (low µM or nM) and differential activity across cell lines, it suggests a specific molecular target is involved. If it is broadly cytotoxic at similar concentrations, a non-specific mechanism like membrane disruption may be more likely.

In Silico Target Prediction

Computational methods can predict potential protein targets by comparing the compound's structure to databases of known ligands. This is a hypothesis-generating tool that can help prioritize subsequent biochemical experiments.

  • Molecular Docking: The 3D structure of the compound can be computationally "docked" into the binding sites of known proteins associated with the isoxazole scaffold (e.g., COX-2, kinases, nuclear receptors).

  • Pharmacophore Searching: The compound's key chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings) are used to search for known drugs or ligands with similar arrangements.

Stage 2: Target Deconvolution and Engagement Validation

Once a phenotype is established and potential target classes are hypothesized, the next critical step is to identify the direct molecular binding partner(s) and confirm physical interaction within the cell.[8]

Biochemical Validation (Hypothesis-Driven)

If in silico analysis or the phenotypic profile suggests a specific enzyme family (e.g., kinases), direct biochemical assays are the most straightforward validation method.

Example Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)

  • Reaction Setup: In a 96-well plate, combine the kinase of interest, its specific substrate peptide, and ATP in a kinase reaction buffer.

  • Compound Addition: Add 3-(2-Ethylphenyl)-5-methylisoxazole-4-carboxylic acid across a range of concentrations. Include a known inhibitor as a positive control and DMSO as a vehicle control.

  • Kinase Reaction: Incubate the plate at 30°C for 1 hour to allow the kinase to phosphorylate its substrate, converting ATP to ADP.

  • ADP-Glo™ Reagent: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Kinase Detection Reagent: Add Kinase Detection Reagent to convert the newly formed ADP into ATP, which then drives a luciferase/luciferin reaction.

  • Signal Measurement: Measure the luminescence signal. The light output is directly proportional to the amount of ADP produced and thus to kinase activity.

  • Analysis: Calculate the percentage of kinase inhibition relative to the vehicle control and determine the IC50 value.

Unbiased Target Identification (Hypothesis-Free)

If no clear target hypothesis emerges, unbiased techniques are required. The Cellular Thermal Shift Assay (CETSA) is a powerful technique to identify target engagement by observing changes in protein thermal stability upon ligand binding.[8]

Experimental Workflow: Cellular Thermal Shift Assay (CETSA)

CETSA_Workflow cluster_prep Cell Preparation cluster_treat Treatment cluster_heat Thermal Challenge cluster_analysis Analysis A 1. Culture Cells B 2. Harvest & Lyse Cells (Intact Cells or Lysate) A->B C 3a. Treat with Vehicle (e.g., DMSO) B->C D 3b. Treat with Compound (e.g., 10 µM) B->D E 4. Aliquot samples C->E D->E F 5. Heat aliquots across a temperature gradient (e.g., 37°C to 70°C) E->F G 6. Centrifuge to pellet precipitated proteins F->G H 7. Collect supernatant (soluble proteins) G->H I 8. Analyze by Western Blot or Mass Spectrometry H->I

Caption: CETSA workflow to detect target engagement.

Protocol: CETSA using Western Blot

  • Cell Treatment: Treat two populations of cultured cells, one with the vehicle (DMSO) and one with a saturating concentration of the compound (e.g., 10-50 µM), for 1 hour.

  • Harvesting: Harvest the cells and resuspend them in a buffer.

  • Heating: Aliquot the cell suspensions into PCR tubes and heat each aliquot to a different temperature for 3 minutes (e.g., using a thermal cycler with a gradient from 40°C to 64°C), followed by cooling for 3 minutes at room temperature.

  • Lysis & Separation: Lyse the cells (e.g., via freeze-thaw cycles) and centrifuge at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.

  • Sample Preparation: Collect the supernatant, which contains the soluble proteins.

  • Western Blot Analysis: Analyze the soluble fractions from each temperature point for both vehicle- and compound-treated samples via SDS-PAGE and Western blotting for a protein of interest (hypothesized from in silico data).

  • Interpretation: A bound ligand stabilizes its target protein, resulting in a shift of its melting curve to higher temperatures. The target protein will remain in the soluble fraction at higher temperatures in the compound-treated samples compared to the vehicle-treated samples.

Stage 3: Functional and Pathway Validation

Confirming target binding is necessary but not sufficient. The final stage connects this binding event to the observed cellular phenotype by mapping its effect on downstream signaling pathways.

Key Experiment: Western Blot for Signaling Pathway Modulation

If CETSA confirms that the compound binds to, for example, a specific kinase (e.g., MEK1), Western blotting can be used to see if it inhibits the kinase's function—phosphorylating its downstream substrate (e.g., ERK1/2).

Experimental Protocol: Phospho-Protein Western Blot

  • Cell Culture and Treatment: Plate a relevant cell line (e.g., A549) and serum-starve overnight to reduce basal signaling.

  • Stimulation & Inhibition: Pre-treat cells with various concentrations of 3-(2-Ethylphenyl)-5-methylisoxazole-4-carboxylic acid for 1-2 hours. Then, stimulate the pathway (e.g., with EGF or TPA) for 15-30 minutes to activate the target kinase.

  • Lysis: Immediately lyse the cells on ice with a lysis buffer containing protease and phosphatase inhibitors to preserve phosphorylation states.

  • Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with primary antibodies overnight. Use an antibody specific to the phosphorylated form of the substrate (e.g., anti-phospho-ERK1/2) and a separate blot or re-probe for the total protein (e.g., anti-total-ERK1/2) as a loading control.

  • Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and visualize using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensities. A successful inhibitory compound will reduce the ratio of phosphorylated protein to total protein in a dose-dependent manner.

Illustrative Signaling Pathway

Signaling_Pathway Stimulus Growth Factor (Stimulus) Receptor Receptor Tyrosine Kinase Stimulus->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Transcription Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription Response Cellular Response (Proliferation, Survival) Transcription->Response Compound 3-(2-Ethylphenyl)-5- methylisoxazole-4- carboxylic acid Compound->MEK

Caption: Hypothetical inhibition of the MAPK pathway.

Conclusion

The elucidation of the mechanism of action for a novel compound like 3-(2-Ethylphenyl)-5-methylisoxazole-4-carboxylic acid is a systematic, evidence-based pursuit. It begins with the identification of a clear cellular phenotype, which then guides hypothesis-driven or unbiased approaches to identify a direct molecular target. Final validation requires demonstrating that the engagement of this target by the compound directly causes the observed downstream functional effects. This technical guide provides a robust and logical framework for researchers to navigate this complex but essential process in modern drug discovery.

References

  • Chikkula, K. V., et al. (2022). A review of isoxazole biological activity and present synthetic techniques. Journal of Drug Delivery and Therapeutics, 12(4-S), 205-215.
  • Szeliga, J., et al. (2018). Isoxazole Derivatives as Regulators of Immune Functions. Molecules, 23(10), 2691. Available at: [Link]

  • Jadhav, S. B., & Gaikwad, S. V. (2025). Synthesis, Characterization And Biological Activity Of Isoxazole Derivatives. International Journal of Creative Research Thoughts (IJCRT). Available at: [Link]

  • Gucwa, K., et al. (2023). The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line. International Journal of Molecular Sciences, 24(3), 2901. Available at: [Link]

  • Staszewska-Krajewska, O., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules, 27(17), 5625. Available at: [Link]

  • Timofeeva, O. A., & Gudasheva, T. A. (2017). Elucidating drug targets and mechanisms of action by genetic screens in mammalian cells. Chemical Communications, 53(75), 10338-10353. Available at: [Link]

  • Tyther, R., & Machín, F. (2022). Exploration of Chemical Biology Approaches to Facilitate the Discovery and Development of Novel Antibiotics. Frontiers in Molecular Biosciences, 9, 831412. Available at: [Link]

  • Wang, J., et al. (2024). De Novo Generation and Identification of Novel Compounds with Drug Efficacy Based on Machine Learning. Advanced Science, 11(10), 2307245. Available at: [Link]

  • Thomas, J. R., et al. (2023). Hunting for compounds with novel mechanisms using cellular high-throughput screening profiles with Grey Chemical Matter. ChemRxiv. Available at: [Link]

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  • Pokhodylo, N., & Matiychuk, V. (2021). Evaluation of the antiproliferative activity of selected 1,2,3-triazole-4-carboxylic acids. Biopolymers and Cell, 37(4), 303-314. Available at: [Link]

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Crystal structure and XRD data for 3-(2-Ethylphenyl)-5-methylisoxazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Structural Elucidation of 3-(2-Ethylphenyl)-5-methylisoxazole-4-carboxylic Acid via X-ray Diffraction Methods

Abstract: This technical guide provides a comprehensive framework for the structural analysis of the novel compound 3-(2-Ethylphenyl)-5-methylisoxazole-4-carboxylic acid. While specific crystallographic data for this molecule is not yet publicly available, this document serves as an authoritative guide for researchers, chemists, and drug development professionals on the necessary experimental and analytical workflows. We will detail the methodologies for single-crystal X-ray diffraction (SC-XRD) for absolute structure determination and powder X-ray diffraction (PXRD) for bulk material characterization. The causality behind experimental choices, self-validating protocols, and expert insights are integrated throughout to ensure scientific rigor and practical applicability.

Introduction: The Imperative of Structural Clarity

In modern drug discovery and materials science, a molecule's three-dimensional arrangement is intrinsically linked to its function, efficacy, and physical properties. For an active pharmaceutical ingredient (API) candidate such as 3-(2-Ethylphenyl)-5-methylisoxazole-4-carboxylic acid, understanding its solid-state structure is not merely an academic exercise; it is a regulatory and developmental necessity. Crystal structure dictates critical parameters including solubility, stability, bioavailability, and tabletability. X-ray diffraction remains the gold standard for providing this definitive atomic-level information.[1][2]

This guide outlines the two primary X-ray techniques essential for this characterization:

  • Single-Crystal X-ray Diffraction (SC-XRD): An unparalleled technique that provides detailed and precise information about the molecular structure, including bond lengths, bond angles, and the arrangement of molecules within the crystal lattice.[3]

  • Powder X-ray Diffraction (PXRD): A rapid and powerful method used for phase identification, purity assessment, and quality control of bulk crystalline materials.[4]

We will proceed by detailing the complete workflow for characterizing a novel compound, from crystal growth to final data interpretation.

Part 1: Definitive Structure Determination via Single-Crystal X-ray Diffraction (SC-XRD)

The primary objective of SC-XRD is to obtain an unambiguous three-dimensional model of the molecule. This is a non-destructive technique that yields a wealth of structural information.[3] The entire process can be visualized as a logical workflow, from sample preparation to the final refined structure.

scxrd_workflow cluster_prep Crystal Growth & Selection cluster_data Data Collection cluster_analysis Structure Solution & Refinement synthesis Compound Synthesis growth Crystal Growth (e.g., Slow Evaporation) synthesis->growth High Purity Sample selection Microscopic Selection of a Single Crystal growth->selection Optimal Size & Quality mount Crystal Mounting selection->mount diffractometer Mount on Diffractometer (Goniometer) mount->diffractometer xray Irradiation with Monochromatic X-rays diffractometer->xray diffraction Collect Diffraction Pattern (Spots on Detector) xray->diffraction indexing Unit Cell & Space Group Determination diffraction->indexing integration Integrate Spot Intensities indexing->integration solution Structure Solution (Phase Problem) integration->solution refinement Refinement of Atomic Positions solution->refinement validation Final Structure Validation (e.g., CIF file) refinement->validation

Caption: Workflow for Single-Crystal X-ray Diffraction (SC-XRD) Analysis.

Experimental Protocol: Crystal Growth

The adage "garbage in, garbage out" is paramount in crystallography; the quality of the final structure is entirely dependent on the quality of the initial crystal. The goal is to encourage molecules of 3-(2-Ethylphenyl)-5-methylisoxazole-4-carboxylic acid to pack in a slow, ordered manner.

Protocol: Slow Solvent Evaporation

  • Rationale: This is often the first method attempted due to its simplicity and effectiveness for many organic compounds. By slowly removing the solvent, the solution becomes supersaturated, promoting nucleation and gradual crystal growth.

  • Solvent Selection: Choose a solvent in which the compound is moderately soluble. For a carboxylic acid like our target, polar solvents such as ethanol, methanol, or acetone are excellent starting points. A binary solvent system (e.g., ethanol/water) can also be used to fine-tune solubility.

  • Procedure:

    • Dissolve a small amount (5-10 mg) of the purified compound in the minimum amount of the chosen solvent in a small, clean vial.

    • Loosely cover the vial (e.g., with perforated parafilm) to allow for slow evaporation over several days to weeks at a constant temperature.

    • Monitor periodically for the formation of small, well-defined crystals with sharp edges and clear faces.

Experimental Protocol: Data Collection

Modern single-crystal diffractometers are highly automated instruments consisting of an X-ray source, a sample holder (goniometer), and a detector.[3]

  • Crystal Mounting: A suitable crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a holder (e.g., a glass fiber or a loop) with a minimal amount of oil or adhesive.

  • Instrumentation: The mounted crystal is placed on the goniometer within the diffractometer. The instrument is cooled, often with a stream of nitrogen gas (e.g., to 100 K), to minimize thermal vibration of the atoms, resulting in sharper diffraction spots.

  • Data Acquisition: The instrument rotates the crystal through a series of angles while irradiating it with a monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation).[5] The diffracted X-rays are recorded by a detector (often a CCD or CMOS sensor) as a series of spots. A full dataset consists of thousands of these diffraction images.[6]

Data Analysis: Structure Solution and Refinement

The collected diffraction pattern contains information on the crystal's unit cell and the arrangement of atoms within it. Specialized software is used to solve and refine the structure.

  • Indexing and Integration: The software first determines the dimensions and symmetry of the unit cell from the positions of the diffraction spots. It then integrates the intensity of each spot, which is proportional to the square of the structure factor amplitude.

  • Structure Solution: The central challenge is the "phase problem," where the phase information for each diffraction spot is lost during the experiment. Methods like "direct methods" or "Patterson methods" are used to generate an initial electron density map.

  • Refinement: This iterative process refines the atomic positions, and their thermal displacement parameters to achieve the best fit between the calculated diffraction pattern (from the model) and the observed experimental data. The quality of the fit is monitored by the R-factor; a lower R-factor indicates a better fit.

Expected Crystallographic Data

Upon successful refinement, a standard set of crystallographic data is generated and typically deposited in a Crystallographic Information File (CIF). The following table presents exemplary data for what might be expected for 3-(2-Ethylphenyl)-5-methylisoxazole-4-carboxylic acid, based on published structures of similar molecules.[7][8]

Parameter Example Value Significance
Chemical FormulaC₁₂H₁₁NO₃Defines the elemental composition of the molecule.
Formula Weight217.22 g/mol Molar mass of the compound.
Crystal SystemMonoclinicThe fundamental symmetry class of the crystal lattice.
Space GroupP2₁/cDescribes the symmetry elements within the unit cell.
a, b, c (Å)a = 9.5, b = 14.2, c = 9.1Dimensions of the unit cell edges.
α, β, γ (°)α = 90, β = 115, γ = 90Angles between the unit cell axes.
Volume (ų)1115The volume of a single unit cell.
Z4The number of molecules per unit cell.
Density (calc.)1.29 g/cm³The calculated density of the crystal.
R-factor (R1)< 0.05A key indicator of the quality of the structural refinement.

Part 2: Bulk Material Analysis via Powder X-ray Diffraction (PXRD)

While SC-XRD provides the structure of a perfect single crystal, PXRD is used to analyze a bulk powder sample, which is more representative of a manufactured batch.[4] It is a cornerstone of quality control for identifying crystalline phases and assessing purity.[9][10]

pxrd_workflow cluster_prep_pxrd Sample Preparation cluster_data_pxrd Data Collection cluster_analysis_pxrd Data Analysis grind Grind Sample to Fine Powder (~10 µm) homogenize Homogenize Powder grind->homogenize pack Pack into Sample Holder homogenize->pack instrument Place Holder in Powder Diffractometer pack->instrument scan Perform 2θ Scan instrument->scan detect Detect Diffracted X-rays as a function of 2θ scan->detect plot Plot Intensity vs. 2θ detect->plot identify Phase Identification (Database Comparison) plot->identify analyze Analyze Peak Position, Intensity & Width identify->analyze report Report Findings (Purity, Crystallinity) analyze->report

Caption: Workflow for Powder X-ray Diffraction (PXRD) Analysis.

Experimental Protocol: Sample Preparation and Data Collection

The primary requirement for PXRD is a sample with a large number of small, randomly oriented crystallites.

  • Sample Preparation: The bulk sample of 3-(2-Ethylphenyl)-5-methylisoxazole-4-carboxylic acid should be gently ground using a mortar and pestle to a fine powder (typically around 10 µm). This ensures that when the X-ray beam hits the sample, there are crystallites in every possible orientation, satisfying the Bragg condition. The powder is then packed into a sample holder.

  • Data Collection: The sample is placed in a powder diffractometer. The instrument scans through a range of angles (2θ), while the detector records the intensity of the diffracted X-rays at each angle.[4]

Data Analysis: Interpreting the Powder Pattern

The output of a PXRD experiment is a diffractogram, which plots diffraction intensity versus the detector angle 2θ.

  • Phase Identification: Every crystalline solid has a unique powder pattern that serves as its "fingerprint." By comparing the experimental pattern to entries in a reference database, such as the International Centre for Diffraction Data (ICDD), one can confirm the identity and phase of the material.[9]

  • Purity Assessment: The presence of peaks that do not belong to the expected pattern indicates the presence of a crystalline impurity. The relative intensities of these peaks can be used for semi-quantitative analysis of impurity levels.

  • Crystallinity: Sharp, well-defined peaks are indicative of a highly crystalline material, whereas broad humps suggest the presence of amorphous (non-crystalline) content.

Below is an illustrative example of a powder diffraction peak list that could be obtained for a pure, crystalline sample of the target compound.

2θ (Degrees) d-spacing (Å) Relative Intensity (%)
8.510.465
12.17.340
17.05.2100
20.54.385
24.33.770
25.63.555

Conclusion

The structural elucidation of a novel compound like 3-(2-Ethylphenyl)-5-methylisoxazole-4-carboxylic acid is a systematic process grounded in the robust and complementary techniques of single-crystal and powder X-ray diffraction. SC-XRD provides the definitive, high-resolution molecular structure, which is essential for understanding structure-activity relationships and for computational modeling. PXRD serves as the workhorse for ensuring the phase identity, purity, and consistency of the bulk material, a critical step in process development and quality control. By following the detailed workflows and protocols outlined in this guide, researchers can confidently and accurately characterize this and other novel crystalline materials, paving the way for their successful application in science and medicine.

References

  • ResearchGate. Biochemical analysis and X-ray crystallography data for isoxazole... Available at: [Link]

  • Taylor & Francis Online. (2022). Synthesis, crystal structure and molecular docking study of novel isoxazole derivatives as CYP450 inhibitors in search of anticancer agents. Available at: [Link]

  • SERC, Carleton College. (2007). Single-crystal X-ray Diffraction. Available at: [Link]

  • University of Washington. Single Crystal X-ray Diffraction and Structure Analysis. Available at: [Link]

  • Imaging and Microscopy Facility. X-RAY POWDER DIFFRACTION - XRD for the analyst. Available at: [Link]

  • Universität Ulm. (2026). Molecular Structure Analysis: Single-Crystal X-ray Diffraction. Available at: [Link]

  • UPenn Physics. (2025). XRD Basics. Available at: [Link]

  • SERC, Carleton College. (2007). X-ray Powder Diffraction (XRD). Available at: [Link]

  • ACS Publications. (2019). Tutorial on Powder X-ray Diffraction for Characterizing Nanoscale Materials. Available at: [Link]

  • SciSpace. (2011). Synthesis and Structural Conformation of a Novel Isoxazole Derivative. Available at: [Link]

  • National Center for Biotechnology Information. Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate. Available at: [Link]

  • Taylor & Francis Online. (2022). Synthesis, crystal structure and molecular docking study of novel isoxazole derivatives as CYP450 inhibitors in search of anticancer agents. Available at: [Link]

  • National Center for Biotechnology Information. 5-Methylisoxazole-4-carboxylic acid. Available at: [Link]

Sources

Methodological & Application

Application Notes and Protocols: 3-(2-Ethylphenyl)-5-methylisoxazole-4-carboxylic acid in Small Molecule Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Isoxazole Scaffold - A Privileged Motif in Medicinal Chemistry

The isoxazole ring system, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a cornerstone in the architecture of modern pharmaceuticals.[1][2][3] Its unique electronic properties, metabolic stability, and ability to engage in various non-covalent interactions make it a "privileged scaffold" in drug design.[1] Numerous clinically approved drugs, spanning a wide therapeutic spectrum from anti-inflammatory agents to antibiotics and anticancer therapies, incorporate the isoxazole core, underscoring its versatility and significance in medicinal chemistry.[3][4] The structural rigidity of the isoxazole ring also serves to orient appended pharmacophoric groups in a well-defined spatial arrangement, facilitating precise interactions with biological targets.

The subject of this guide, 3-(2-Ethylphenyl)-5-methylisoxazole-4-carboxylic acid, is a synthetic isoxazole derivative with significant potential for small molecule drug discovery. While specific biological activities for this particular molecule are not yet extensively documented in publicly available literature, its structural features—a substituted phenyl ring at the 3-position, a methyl group at the 5-position, and a carboxylic acid at the 4-position—suggest several promising avenues for investigation. This document will provide a detailed exploration of these potential applications, complete with robust experimental protocols to empower researchers in their discovery efforts.

Structural Features and a Priori Hypotheses for Biological Activity

The structure of 3-(2-Ethylphenyl)-5-methylisoxazole-4-carboxylic acid offers several key features that can be rationally linked to potential biological activities:

  • The Isoxazole Core: As previously mentioned, the isoxazole ring itself is a known pharmacophore.

  • The 3-(2-Ethylphenyl) Group: The substituted phenyl ring introduces a lipophilic domain that can engage in hydrophobic and van der Waals interactions within protein binding pockets. The ortho-ethyl substituent may provide a unique steric and electronic profile compared to other phenyl-substituted isoxazoles, potentially leading to novel target selectivity.

  • The 5-Methyl Group: This small alkyl group can contribute to binding affinity through hydrophobic interactions and may influence the overall conformation of the molecule.

  • The 4-Carboxylic Acid Group: The carboxylic acid moiety is a key functional group that can participate in hydrogen bonding and ionic interactions. It can also act as a handle for further chemical modification to generate esters or amides, allowing for the creation of compound libraries for structure-activity relationship (SAR) studies.[5][6]

Based on these structural attributes and the known activities of related isoxazole-containing compounds, we can hypothesize that 3-(2-Ethylphenyl)-5-methylisoxazole-4-carboxylic acid may exhibit activity in the following therapeutic areas:

  • Anti-inflammatory and Immunomodulatory Effects: Many isoxazole derivatives, such as Leflunomide and its active metabolite Teriflunomide, are potent immunomodulatory agents.[7]

  • Anticancer Activity: The isoxazole scaffold is present in numerous compounds with demonstrated anticancer properties.[8][9]

  • Antibacterial and Antifungal Activity: Isoxazole-containing antibiotics like Cloxacillin and Dicloxacillin are well-established clinical agents.[3]

The following sections will provide detailed protocols for investigating these potential applications.

Application 1: Investigation of Anti-inflammatory and Immunomodulatory Properties

Scientific Rationale

Chronic inflammation is a hallmark of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. A key strategy in developing anti-inflammatory drugs is the inhibition of pro-inflammatory cytokine production and the modulation of immune cell proliferation. Given the precedence of isoxazole-containing drugs in this area, it is a primary avenue for investigation.

Experimental Workflow: Anti-inflammatory Screening Cascade

G cluster_0 In Vitro Screening cluster_1 In Vivo Validation A Primary Screen: Cytokine Release Assay (LPS-stimulated PBMCs) B Secondary Screen: Immune Cell Proliferation Assay (e.g., T-cell proliferation) A->B Active Compounds C Mechanism of Action Studies: (e.g., Kinase Inhibition, Transcription Factor Activity) B->C Potent Inhibitors D Animal Model of Inflammation (e.g., Carrageenan-induced paw edema) C->D Confirmed MoA

Caption: A tiered screening approach for evaluating anti-inflammatory potential.

Protocol 1: Lipopolysaccharide (LPS)-Induced Cytokine Release Assay in Human Peripheral Blood Mononuclear Cells (PBMCs)

This assay serves as a primary screen to assess the ability of 3-(2-Ethylphenyl)-5-methylisoxazole-4-carboxylic acid to suppress the production of key pro-inflammatory cytokines, such as TNF-α and IL-6.

Materials:

  • 3-(2-Ethylphenyl)-5-methylisoxazole-4-carboxylic acid (test compound)

  • Dimethyl sulfoxide (DMSO, sterile)

  • Ficoll-Paque PLUS

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • Human peripheral blood mononuclear cells (PBMCs)

  • 96-well cell culture plates

  • ELISA kits for human TNF-α and IL-6

  • Cell viability assay kit (e.g., MTT or CellTiter-Glo®)

Procedure:

  • PBMC Isolation: Isolate PBMCs from fresh human whole blood using Ficoll-Paque density gradient centrifugation according to the manufacturer's protocol.

  • Cell Seeding: Resuspend the isolated PBMCs in complete RPMI-1640 medium and seed them in a 96-well plate at a density of 2 x 10^5 cells/well.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of the test compound in DMSO.

    • Perform serial dilutions of the stock solution in complete RPMI-1640 medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 100 µM). Ensure the final DMSO concentration does not exceed 0.5%.

    • Add the diluted compound to the appropriate wells. Include a vehicle control (DMSO only) and a positive control (e.g., Dexamethasone).

  • Stimulation: After a 1-hour pre-incubation with the compound, stimulate the cells by adding LPS to a final concentration of 100 ng/mL to all wells except the unstimulated control.

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a humidified 5% CO2 incubator.

  • Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes and carefully collect the cell-free supernatant.

  • Cytokine Quantification: Measure the concentrations of TNF-α and IL-6 in the supernatants using the respective ELISA kits, following the manufacturer's instructions.

  • Cell Viability Assessment: To the remaining cells in the plate, perform a cell viability assay to rule out cytotoxicity as the cause of reduced cytokine levels.

Data Analysis:

  • Calculate the percentage inhibition of cytokine release for each compound concentration relative to the LPS-stimulated vehicle control.

  • Determine the IC50 value (the concentration of the compound that causes 50% inhibition) for TNF-α and IL-6 production.

  • Assess cell viability at each compound concentration.

Compound Concentration (µM)% Inhibition of TNF-α% Inhibition of IL-6Cell Viability (%)
0.1
1
10
100

Application 2: Evaluation of Anticancer Activity

Scientific Rationale

The isoxazole moiety is a common feature in molecules designed to target various aspects of cancer biology, including cell proliferation, survival, and angiogenesis. Screening 3-(2-Ethylphenyl)-5-methylisoxazole-4-carboxylic acid against a panel of cancer cell lines is a logical step in exploring its therapeutic potential.

Experimental Workflow: Anticancer Screening

G cluster_0 Initial Screening cluster_1 Follow-up Studies for Active Compounds A Cell Proliferation/Viability Assay (e.g., MTT, SRB) against a panel of cancer cell lines B Apoptosis Assay (e.g., Annexin V/PI staining) A->B C Cell Cycle Analysis (Flow Cytometry) A->C D Colony Formation Assay A->D

Caption: Workflow for assessing the anticancer properties of a test compound.

Protocol 2: Cancer Cell Line Proliferation Assay (MTT Assay)

This colorimetric assay measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • 3-(2-Ethylphenyl)-5-methylisoxazole-4-carboxylic acid

  • A panel of human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon])

  • Appropriate cell culture medium for each cell line, supplemented with FBS and antibiotics

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cell lines in 96-well plates at an appropriate density (determined empirically for each cell line) and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of 3-(2-Ethylphenyl)-5-methylisoxazole-4-carboxylic acid (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control.

  • Determine the GI50 value (the concentration that causes 50% growth inhibition).

Cell LineGI50 (µM)
MCF-7
A549
HCT116

Application 3: Assessment of Antimicrobial Activity

Scientific Rationale

The isoxazole ring is a key component of several β-lactamase resistant penicillins. Therefore, evaluating the antibacterial and antifungal properties of 3-(2-Ethylphenyl)-5-methylisoxazole-4-carboxylic acid is a worthwhile endeavor.

Protocol 3: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.

Materials:

  • 3-(2-Ethylphenyl)-5-methylisoxazole-4-carboxylic acid

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans, Aspergillus niger)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Standard antibiotics/antifungals as positive controls (e.g., Ciprofloxacin, Fluconazole)

Procedure:

  • Compound Preparation: Prepare a series of two-fold dilutions of the test compound in the appropriate broth medium in a 96-well plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism to be tested, adjusted to a specific cell density (e.g., 5 x 10^5 CFU/mL for bacteria).

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth.

Data Analysis:

The results are reported as the MIC value in µg/mL or µM.

MicroorganismMIC (µg/mL)
S. aureus
E. coli
C. albicans
A. niger

Conclusion and Future Directions

3-(2-Ethylphenyl)-5-methylisoxazole-4-carboxylic acid represents a promising starting point for small molecule drug discovery. The protocols outlined in this document provide a comprehensive framework for the initial exploration of its biological activities. Positive results in any of these assays would warrant further investigation, including:

  • Structure-Activity Relationship (SAR) Studies: Synthesis and testing of analogs to optimize potency and selectivity.

  • Mechanism of Action (MoA) Elucidation: Identification of the specific molecular target(s) responsible for the observed biological effects.

  • In Vivo Efficacy Studies: Evaluation of the compound's therapeutic potential in relevant animal models.

The versatility of the isoxazole scaffold, combined with the unique substitution pattern of this particular molecule, suggests a high probability of identifying novel biological activities.

References

  • Natural products-isoxazole hybrids: A review of developments in medicinal chemistry. (2024). Frontiers in Chemistry. [Link]

  • Design, Synthesis and Biological Activity of Isoxazole Derivatives as Potent Medicinal Compound. (2025). Journal of Drug Delivery and Therapeutics. [Link]

  • Medicinal and Biological Significance of Isoxazole A Highly Important Scaffold for Drug Discovery. (2011). Asian Journal of Research in Chemistry. [Link]

  • Medicinal Chemistry Perspective of Fused Isoxazole Derivatives. (2020). Current Drug Discovery Technologies. [Link]

  • Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. (2025). International Journal of Molecular Sciences. [Link]

  • 5-Methylisoxazole-4-carboxylic Acid Manufacturer, Supplier, and Exporter in India. V & V Pharma Industries. [Link]

  • 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. (2022). Molecules. [Link]

Sources

HPLC method development and validation for 3-(2-Ethylphenyl)-5-methylisoxazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the Development and Validation of a Stability-Indicating HPLC Method for 3-(2-Ethylphenyl)-5-methylisoxazole-4-carboxylic acid

Abstract

This document provides a comprehensive guide for the development and subsequent validation of a precise, accurate, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 3-(2-Ethylphenyl)-5-methylisoxazole-4-carboxylic acid. The protocols detailed herein are designed for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry. The method development strategy is grounded in the physicochemical properties of the analyte, leading to a systematic approach for selecting and optimizing chromatographic conditions. The validation protocol is rigorously structured in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure the method is suitable for its intended purpose, such as quality control, stability testing, and formulation analysis.[1][2][3][4]

Introduction and Method Development Rationale

3-(2-Ethylphenyl)-5-methylisoxazole-4-carboxylic acid is a heterocyclic compound featuring an isoxazole core, a structure found in various pharmacologically active molecules.[5][6] The development of a reliable analytical method is paramount for ensuring the quality, safety, and efficacy of any drug substance or product containing this moiety. High-Performance Liquid Chromatography (HPLC) is the premier technique for this purpose due to its high resolution, sensitivity, and specificity.

The logical development of an HPLC method begins with a thorough understanding of the analyte's physicochemical properties.

Analyte Structure:

(Chemical Structure of 3-(2-Ethylphenyl)-5-methylisoxazole-4-carboxylic acid)

Physicochemical Properties & Chromatographic Implications:

  • Acidity (pKa): The carboxylic acid group is the most influential functional group. Based on structurally similar compounds like 3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid, which has a predicted pKa of approximately 2.07, our target analyte is a strong acid.[7] To ensure reproducible retention and sharp, symmetrical peaks, the mobile phase pH must be controlled to be at least 1.5 to 2 units below the pKa. This keeps the analyte in its single, non-ionized (protonated) form, which is more hydrophobic and better retained on a reversed-phase column. A mobile phase pH of ~2.5 is therefore a logical starting point.

  • Hydrophobicity: The presence of the ethylphenyl group imparts significant non-polar character to the molecule. This makes reversed-phase chromatography, which separates compounds based on hydrophobicity, the ideal mode of separation. A C18 (octadecylsilane) stationary phase is the most common and robust choice for such analytes, offering strong hydrophobic interactions.

  • UV Absorbance: The conjugated system encompassing the phenyl ring and the isoxazole core suggests strong ultraviolet (UV) absorbance. A preliminary scan using a photodiode array (PDA) detector is recommended to determine the wavelength of maximum absorbance (λ-max), which provides the highest sensitivity for detection. For similar structures, this is often in the 230-270 nm range.

Method Development Workflow

The development process follows a systematic path from initial parameter selection to final optimization.

MethodDevelopment cluster_0 Phase 1: Initial Parameter Selection cluster_1 Phase 2: Optimization cluster_2 Phase 3: Finalization Analyte Analyte Properties (pKa, logP, UV Scan) Column Column Selection (C18, 5 µm, 4.6x150 mm) Analyte->Column Hydrophobicity MobilePhase Mobile Phase Scouting (pH 2.5 Buffer, ACN/MeOH) Analyte->MobilePhase pKa dictates pH Detector Detector Wavelength (PDA Scan for λ-max) Analyte->Detector Chromophores Gradient Gradient Optimization (Steepness & Time) Column->Gradient MobilePhase->Gradient FlowRate Flow Rate Adjustment (1.0 mL/min start) Gradient->FlowRate Fine-tune Resolution ColumnTemp Column Temperature (e.g., 30-40 °C) FlowRate->ColumnTemp Adjust Backpressure SST System Suitability Testing (Tailing, Plates, %RSD) ColumnTemp->SST FinalMethod Final Optimized Method SST->FinalMethod Criteria Met ValidationProcess Validation Method Validation (ICH Q2 R1) Specificity Specificity Forced Degradation (Acid, Base, Peroxide, Heat, Light) Impurity Spiking Linearity Linearity & Range 5-7 concentrations (e.g., 50-150% of target) Plot Area vs. Conc. Calculate R², y-intercept Accuracy Accuracy (Recovery) Spike placebo at 3 levels (e.g., 80%, 100%, 120%) (n=3 replicates per level) Calculate % Recovery Precision Precision Repeatability (Intra-day) (n=6 replicates at 100%) Intermediate Precision (Different Day/Analyst/Instrument) Limits Detection & Quantitation Limits LOD (S/N ≈ 3) LOQ (S/N ≈ 10) Based on standard deviation of response and slope Robustness Robustness Deliberate variations in method parameters (Flow rate ±10%, pH ±0.2, Temp ±5°C) Assess impact on SST

Sources

Application Notes & Protocols: 3-(2-Ethylphenyl)-5-methylisoxazole-4-carboxylic acid as a Versatile Intermediate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

These application notes provide a comprehensive technical guide for researchers, medicinal chemists, and professionals in drug development on the strategic use of 3-(2-Ethylphenyl)-5-methylisoxazole-4-carboxylic acid. This document outlines its synthesis and its pivotal role as a chemical intermediate, particularly in the construction of novel carboxamides, which are analogues of biologically active compounds. The protocols provided are grounded in established, analogous chemical transformations, offering a robust framework for laboratory application.

Introduction: The Significance of the Isoxazole Scaffold

The isoxazole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Its prevalence is due to its metabolic stability, its ability to participate in hydrogen bonding, and its rigid structure, which helps in the optimal orientation of substituents for target binding. Compounds bearing the isoxazole moiety exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2]

3-(2-Ethylphenyl)-5-methylisoxazole-4-carboxylic acid is a key building block for the synthesis of a variety of complex organic molecules. Its primary utility lies in its capacity to be converted into a range of derivatives, most notably amides. This is particularly relevant in the context of drugs like Leflunomide, an immunomodulatory agent, where the core structure is a 5-methylisoxazole-4-carboxamide.[3][4] By utilizing the 3-(2-Ethylphenyl) substituted variant, researchers can access novel analogues with potentially modulated pharmacokinetic and pharmacodynamic profiles.

This guide details the synthetic pathway to obtain 3-(2-Ethylphenyl)-5-methylisoxazole-4-carboxylic acid and its subsequent activation and coupling to form amide bonds, a cornerstone reaction in pharmaceutical synthesis.[5]

Synthesis of 3-(2-Ethylphenyl)-5-methylisoxazole-4-carboxylic acid

The synthesis of the title compound can be efficiently achieved through a multi-step process, beginning with the construction of the isoxazole ring, followed by hydrolysis of the resulting ester. The following protocol is adapted from a general and reliable method for the synthesis of 3,5-disubstituted-4-isoxazolecarboxylic esters.[6]

Step 1: Synthesis of Ethyl 3-(2-Ethylphenyl)-5-methyl-4-isoxazolecarboxylate

This step involves a 1,3-dipolar cycloaddition reaction between a nitrile oxide (generated in situ from 1-(1-nitroethyl)benzene) and an enamino ester. This method is highly regioselective, yielding the desired isomer in high purity.[6]

Protocol:

  • Preparation of the Enamino Ester: In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve ethyl acetoacetate (1.0 eq) and pyrrolidine (1.0 eq) in benzene. Heat the mixture to a vigorous reflux for approximately 45-60 minutes, or until the theoretical amount of water has been collected. Remove the benzene under reduced pressure to yield crude ethyl β-pyrrolidinocrotonate, which can be used in the next step without further purification.[6]

  • Cycloaddition Reaction: In a separate three-necked flask fitted with a dropping funnel and under a nitrogen atmosphere, dissolve the crude ethyl β-pyrrolidinocrotonate (1.0 eq), 1-(1-nitroethyl)benzene (1.2 eq), and triethylamine (4.0 eq) in chloroform.

  • Cool the flask in an ice bath.

  • Slowly add a solution of phosphorus oxychloride (1.1 eq) in chloroform from the dropping funnel over a period of 2-3 hours.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 15 hours.

  • Work-up: Pour the reaction mixture into a separatory funnel and wash with cold water. Subsequently, wash the organic layer with 6 N hydrochloric acid until the aqueous layer remains acidic, followed by washes with 5% aqueous sodium hydroxide and saturated brine.[6]

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain ethyl 3-(2-Ethylphenyl)-5-methyl-4-isoxazolecarboxylate.

Step 2: Hydrolysis to 3-(2-Ethylphenyl)-5-methylisoxazole-4-carboxylic acid

The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid.

Protocol:

  • In a round-bottom flask, combine the ethyl 3-(2-Ethylphenyl)-5-methyl-4-isoxazolecarboxylate (1.0 eq) with a mixture of acetic acid, water, and concentrated hydrochloric acid (e.g., in a 1:1:1 ratio).

  • Heat the mixture to reflux for 8-10 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect it by filtration. If not, extract the product with a suitable organic solvent like ethyl acetate.

  • Wash the collected solid or the organic extract with cold water.

  • Dry the product under vacuum to yield 3-(2-Ethylphenyl)-5-methylisoxazole-4-carboxylic acid. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Activation of the Carboxylic Acid: Formation of the Acyl Chloride

For efficient amide bond formation, the carboxylic acid is typically converted to a more reactive species. The most common activated intermediate is the acyl chloride. This can be achieved using several chlorinating agents, with thionyl chloride being a widely used and cost-effective option.[3][7] An alternative for industrial applications is the use of bis(trichloromethyl) carbonate (triphosgene), which can offer higher yields and a better safety profile.[1][8]

Protocol (using Thionyl Chloride):

  • To a reaction vessel equipped with a reflux condenser and a stirrer, add 3-(2-Ethylphenyl)-5-methylisoxazole-4-carboxylic acid (1.0 eq) and a suitable solvent such as toluene.[3]

  • Optionally, add a catalytic amount of N,N-Dimethylformamide (DMF) (~0.01 eq).

  • Slowly add thionyl chloride (1.1 - 1.2 eq) to the mixture at room temperature.

  • Heat the mixture to 60-70°C and maintain for 2-4 hours, or until the evolution of gas ceases.

  • The resulting solution of 3-(2-Ethylphenyl)-5-methylisoxazole-4-carbonyl chloride in toluene can often be used directly in the next step without isolation.[9][10]

Application in Amide Synthesis: A Protocol for Leflunomide Analogue Formation

The primary application of 3-(2-Ethylphenyl)-5-methylisoxazole-4-carbonyl chloride is in the N-acylation of amines to form stable amide bonds.[11] The following protocol details the synthesis of an analogue of Leflunomide.

Protocol:

  • In a separate reaction vessel, dissolve the desired aniline derivative (e.g., 4-trifluoromethylaniline, 1.0 eq) and a mild base such as sodium bicarbonate (1.5 - 2.0 eq) in a suitable solvent system (e.g., toluene, ethyl acetate, or a biphasic mixture with water).[9][10]

  • Cool the amine solution in an ice bath.

  • Slowly add the previously prepared solution of 3-(2-Ethylphenyl)-5-methylisoxazole-4-carbonyl chloride to the cooled amine solution with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC.

  • Work-up and Purification: Upon completion, if a precipitate has formed, collect the solid by filtration and wash with water and a small amount of cold solvent. If the product is in solution, perform an aqueous work-up by separating the organic layer, washing with dilute acid, dilute base, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., toluene or ethanol) to yield the high-purity target amide.[3]

Alternative Amide Coupling Methodologies

While the acyl chloride route is robust, direct amide coupling from the carboxylic acid is also a powerful strategy, avoiding the need for a separate activation step. These "one-pot" methods often employ specific coupling reagents.[12]

  • HATU/DIPEA: The use of O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HATU) in the presence of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) is a highly efficient method for forming amide bonds, particularly for less reactive amines or sterically hindered substrates.[12]

  • EDC/DMAP: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with a catalyst like 4-Dimethylaminopyridine (DMAP) is another widely used system for direct amidation.[13]

These methods typically involve mixing the carboxylic acid, amine, coupling reagent, and base in a suitable aprotic solvent like Dichloromethane (DCM) or DMF and stirring at room temperature until the reaction is complete.

Data Summary

The following tables provide a summary of typical reaction parameters based on analogous transformations found in the literature.

Table 1: Synthesis of 3-(2-Ethylphenyl)-5-methylisoxazole-4-carboxylic acid

StepKey ReagentsSolventTemperatureTypical Reaction Time
Ester Synthesis 1-(1-nitroethyl)benzene, Ethyl β-pyrrolidinocrotonate, POCl₃, Et₃NChloroform0°C to RT18-20 hours
Hydrolysis HCl, Acetic Acid, WaterN/AReflux8-10 hours

Table 2: Acyl Chloride Formation and Amide Coupling

StepKey ReagentsSolventBaseTemperatureTypical Reaction Time
Acyl Chloride Formation Thionyl Chloride, cat. DMFTolueneN/A60-70°C2-4 hours
Amide Coupling Aniline derivativeToluene or Ethyl AcetateNaHCO₃0°C to RT2-4 hours

Visualizations

Diagram 1: Overall Synthetic Workflow

G A Ethyl Acetoacetate + Pyrrolidine C Ethyl 3-(2-Ethylphenyl)-5-methyl-4-isoxazolecarboxylate A->C POCl3, Et3N B 1-(1-nitroethyl)benzene B->C D 3-(2-Ethylphenyl)-5-methylisoxazole-4-carboxylic acid C->D Acid Hydrolysis E 3-(2-Ethylphenyl)-5-methylisoxazole-4-carbonyl chloride D->E SOCl2, cat. DMF G Target Amide (Leflunomide Analogue) E->G Base (e.g., NaHCO3) F Amine (e.g., 4-Trifluoromethylaniline) F->G G cluster_0 Inputs cluster_1 Process cluster_2 Outputs AcylChloride 3-(2-Ethylphenyl)-5-methylisoxazole-4-carbonyl chloride R-COCl Reaction Nucleophilic Acyl Substitution AcylChloride->Reaction Amine Amine R'-NH2 Amine->Reaction Base Base (e.g., NaHCO3) Base->Reaction Amide Target Amide R-CONH-R' Reaction->Amide Byproducts Byproducts BH+ + Cl- + CO2 Reaction->Byproducts

Sources

Application Notes & Protocols: Catalytic Cross-Coupling of 3-(2-Ethylphenyl)-5-methylisoxazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for leveraging catalytic cross-coupling reactions with 3-(2-Ethylphenyl)-5-methylisoxazole-4-carboxylic acid. The isoxazole scaffold is a privileged structure in medicinal chemistry, and the ability to functionalize it efficiently is paramount for modern drug discovery.[1][2] This document focuses on modern palladium-catalyzed decarboxylative and decarbonylative coupling strategies, which utilize the carboxylic acid moiety as an advantageous, traceless handle for forming new carbon-carbon and carbon-nitrogen bonds. This approach circumvents the need for harsh pre-functionalization steps, offering a more streamlined and atom-economical synthetic route.[3][4] We will explore the mechanistic underpinnings of these reactions and provide field-tested, step-by-step protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-couplings.

Section 1: Mechanistic Principles & Strategic Considerations

Palladium-catalyzed cross-coupling reactions have become indispensable tools in synthetic chemistry, enabling the construction of complex molecular architectures with high efficiency and selectivity.[5] For a substrate like 3-(2-Ethylphenyl)-5-methylisoxazole-4-carboxylic acid, the C4-carboxylic acid group is the key reactive site. Traditional cross-coupling reactions often require converting this group into a halide or triflate. However, a more elegant and modern approach is the direct use of the carboxylic acid in a decarboxylative or decarbonylative coupling, where it is expelled as CO2 or CO, respectively.[6][7]

1.1 The Palladium Catalytic Cycle: A General Overview

Most palladium-catalyzed cross-coupling reactions proceed through a common catalytic cycle involving Pd(0) and Pd(II) oxidation states. Understanding this cycle is fundamental to troubleshooting and optimizing reactions. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-electrophile bond (e.g., an in-situ generated anhydride from the carboxylic acid), forming a Pd(II) intermediate. The choice of ligand is crucial here; bulky, electron-rich ligands stabilize the Pd(0) species and accelerate this step.[8][9]

  • Transmetalation (for Suzuki) or Coordination/Deprotonation (for Sonogashira/Buchwald-Hartwig): The second coupling partner is delivered to the palladium center. In the Suzuki reaction, a base activates the organoboron species for transmetalation. In the Buchwald-Hartwig amination, the amine coordinates to the palladium, and a base removes a proton to form a palladium-amido complex.[10][11]

  • Reductive Elimination: The two coupled fragments are expelled from the palladium center, forming the final product and regenerating the active Pd(0) catalyst, allowing the cycle to continue.[9]

Catalytic_Cycle pd0 Pd(0)L_n (Active Catalyst) pd_int Ar-Pd(II)-X(L_n) (Oxidative Addition Product) pd0->pd_int Oxidative Addition (R-COOH + Activator) pd_couple Ar-Pd(II)-Nu(L_n) (Coupling Partner Complex) pd_int->pd_couple Transmetalation / Base-Mediated Step (Partner Added) pd_couple->pd0 Reductive Elimination (Product Formed) Suzuki_Workflow start Start | {Weigh Reagents: - Isoxazole Carboxylic Acid - Arylboronic Acid - Pd(OAc)₂ / XPhos - K₃PO₄ - Pivalic Anhydride} setup Reaction Setup - Add reagents to oven-dried flask - Purge with Argon - Add degassed Dioxane - Stir at 110 °C start->setup workup Aqueous Workup - Cool to RT - Dilute with EtOAc - Wash with H₂O & Brine - Dry over Na₂SO₄ setup->workup purify Purification - Filter and concentrate - Purify by column chromatography (Silica Gel, Hexanes/EtOAc) workup->purify end Final Product | {Characterize by: - ¹H NMR - ¹³C NMR - LC-MS} purify->end

Caption: Experimental workflow for Decarboxylative Suzuki-Miyaura Coupling.

Materials & Reagents:

ReagentM.W.Amount (1.0 mmol scale)Moles (mmol)Equiv.
3-(2-Ethylphenyl)-5-methylisoxazole-4-carboxylic acid231.25231 mg1.01.0
Arylboronic Acid--1.51.5
Pivalic Anhydride (Piv₂O)186.25371 µL2.02.0
Palladium(II) Acetate (Pd(OAc)₂)224.504.5 mg0.020.02
XPhos476.6519.1 mg0.040.04
Potassium Phosphate (K₃PO₄)212.27637 mg3.03.0
1,4-Dioxane (anhydrous, degassed)-5.0 mL--

Step-by-Step Procedure:

  • To an oven-dried reaction vial equipped with a magnetic stir bar, add 3-(2-ethylphenyl)-5-methylisoxazole-4-carboxylic acid (1.0 equiv), the arylboronic acid (1.5 equiv), Pd(OAc)₂ (2 mol%), XPhos (4 mol%), and K₃PO₄ (3.0 equiv).

  • Seal the vial with a septum cap and purge with argon or nitrogen for 10 minutes.

  • Using a syringe, add anhydrous, degassed 1,4-dioxane (to make a ~0.2 M solution).

  • Add pivalic anhydride (2.0 equiv) via syringe.

  • Place the vial in a preheated oil bath or heating block at 110 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 4-aryl-3-(2-ethylphenyl)-5-methylisoxazole.

Trustworthiness Insights: The use of a bulky biarylphosphine ligand like XPhos is essential for promoting the coupling of the sterically hindered 2-ethylphenyl substrate. [9]Pivalic anhydride serves as an effective in-situ activator for the carboxylic acid. [6]

Protocol 2: Decarbonylative Sonogashira Coupling

Objective: To install an alkyne moiety at the C4-position, creating versatile intermediates for further transformations or as core components in materials science and medicinal chemistry. [12][13]

Sonogashira_Workflow start Start | {Weigh Reagents: - Isoxazole Carboxylic Acid - Terminal Alkyne - Pd(OAc)₂ / Xantphos - CuI (co-catalyst) - Base (e.g., Et₃N)} setup Reaction Setup - Add solids to oven-dried flask - Purge with Argon - Add degassed Toluene - Add liquids (Alkyne, Base) - Stir at 100 °C start->setup workup Aqueous Workup - Cool to RT - Filter through Celite - Concentrate filtrate - Redissolve in EtOAc - Wash with aq. NH₄Cl setup->workup purify Purification - Dry over MgSO₄ - Filter and concentrate - Purify by column chromatography (Silica Gel, Hexanes/EtOAc) workup->purify end Final Product | {Characterize by: - ¹H NMR - ¹³C NMR - IR (alkyne stretch) - LC-MS} purify->end

Caption: Experimental workflow for Decarbonylative Sonogashira Coupling.

Materials & Reagents:

ReagentM.W.Amount (1.0 mmol scale)Moles (mmol)Equiv.
3-(2-Ethylphenyl)-5-methylisoxazole-4-carboxylic acid231.25231 mg1.01.0
Terminal Alkyne--1.21.2
Pivalic Anhydride (Piv₂O)186.25278 µL1.51.5
Palladium(II) Acetate (Pd(OAc)₂)224.5011.2 mg0.050.05
Xantphos578.6857.9 mg0.100.10
Copper(I) Iodide (CuI)190.459.5 mg0.050.05
Triethylamine (Et₃N)101.19279 µL2.02.0
Toluene (anhydrous, degassed)-5.0 mL--

Step-by-Step Procedure:

  • To an oven-dried Schlenk flask, add 3-(2-ethylphenyl)-5-methylisoxazole-4-carboxylic acid (1.0 equiv), Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), and CuI (5 mol%).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous, degassed toluene (~0.2 M), followed by triethylamine (2.0 equiv), the terminal alkyne (1.2 equiv), and pivalic anhydride (1.5 equiv) via syringe.

  • Heat the mixture to 100 °C and stir for 16-24 hours. Monitor by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with diethyl ether and filter through a pad of Celite to remove insoluble salts.

  • Concentrate the filtrate and redissolve the residue in ethyl acetate (20 mL).

  • Wash the organic solution with saturated aqueous NH₄Cl (2 x 10 mL) to remove copper salts, followed by brine (10 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to afford the desired 4-alkynyl-3-(2-ethylphenyl)-5-methylisoxazole.

Expertise Insights: The Xantphos ligand is often chosen for decarbonylative couplings due to its large bite angle, which can promote the necessary decarbonylation step from an acyl-palladium intermediate. [7]The use of a copper(I) co-catalyst is classic for Sonogashira reactions, as it facilitates the formation of a copper-acetylide intermediate. [17]

Protocol 3: Decarboxylative Buchwald-Hartwig Amination

Objective: To form a C-N bond, introducing a nitrogen-containing functional group at the C4-position. This reaction is of immense value in medicinal chemistry for accessing aryl amines. [10][14]

Buchwald_Workflow start Start | {Weigh Reagents: - Isoxazole Carboxylic Acid - Amine (Primary or Secondary) - Pd₂(dba)₃ / RuPhos - NaOtBu (Strong Base) - Activator (e.g., Piv₂O)} setup Reaction Setup - Add solids to glovebox - Add degassed Toluene - Add liquids (Amine, Activator) - Seal and heat at 100-120 °C start->setup workup Aqueous Workup - Cool to RT - Dilute with EtOAc - Carefully quench with H₂O - Wash with brine - Dry over Na₂SO₄ setup->workup purify Purification - Filter and concentrate - Purify by column chromatography (Silica Gel, Hexanes/EtOAc) workup->purify end Final Product | {Characterize by: - ¹H NMR - ¹³C NMR - LC-MS} purify->end

Caption: Experimental workflow for Decarboxylative Buchwald-Hartwig Amination.

Materials & Reagents:

ReagentM.W.Amount (1.0 mmol scale)Moles (mmol)Equiv.
3-(2-Ethylphenyl)-5-methylisoxazole-4-carboxylic acid231.25231 mg1.01.0
Amine (Primary or Secondary)--1.21.2
Pivalic Anhydride (Piv₂O)186.25278 µL1.51.5
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)915.7218.3 mg0.020.02
RuPhos468.6137.5 mg0.080.08
Sodium tert-butoxide (NaOt-Bu)96.10144 mg1.51.5
Toluene (anhydrous, degassed)-5.0 mL--

Step-by-Step Procedure:

  • Note: This reaction uses a strong, air-sensitive base (NaOt-Bu) and is best assembled in a glovebox.

  • In a glovebox, add 3-(2-ethylphenyl)-5-methylisoxazole-4-carboxylic acid (1.0 equiv), Pd₂(dba)₃ (2 mol%), RuPhos (8 mol%), and NaOt-Bu (1.5 equiv) to a reaction vial with a stir bar.

  • Add anhydrous, degassed toluene (~0.2 M), followed by the amine (1.2 equiv) and pivalic anhydride (1.5 equiv).

  • Seal the vial tightly, remove from the glovebox, and place in a preheated heating block at 110 °C.

  • Stir for 12-24 hours, monitoring the reaction by LC-MS.

  • Cool the reaction to room temperature. Carefully uncap the vial and dilute with ethyl acetate (20 mL).

  • Quench the reaction by slowly adding water (10 mL). Caution: Quenching NaOt-Bu is exothermic.

  • Separate the layers and extract the aqueous phase with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography to obtain the desired 4-amino-3-(2-ethylphenyl)-5-methylisoxazole.

Authoritative Grounding: The Buchwald-Hartwig amination is a powerful C-N bond-forming reaction. [15]The use of a bulky, electron-rich dialkylbiaryl phosphine ligand such as RuPhos is critical for achieving high efficiency, especially with challenging substrates. [16]A strong, non-nucleophilic base like NaOt-Bu is required to deprotonate the amine or the intermediate palladium-amine complex. [10]

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Validation & Comparative

High-Resolution vs. Nominal Mass Spectrometry for the Structural Elucidation of 3-(2-Ethylphenyl)-5-methylisoxazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the analytical challenge of elucidating complex heterocyclic scaffolds. Isoxazole derivatives, such as 3-(2-Ethylphenyl)-5-methylisoxazole-4-carboxylic acid , present unique fragmentation behaviors due to the lability of their functional groups and the inherent instability of the isoxazole ring.

This guide objectively compares the performance of Quadrupole Time-of-Flight (Q-TOF) high-resolution mass spectrometry against Triple Quadrupole (QqQ) nominal mass spectrometry for the structural elucidation of this specific compound. By dissecting the causality behind our experimental choices, we provide a self-validating analytical framework for drug development professionals.

Mechanistic Causality: The Isoxazole Fragmentation Challenge

To properly analyze 3-(2-Ethylphenyl)-5-methylisoxazole-4-carboxylic acid (Exact Mass: 231.0895 Da), we must first understand its gas-phase chemistry. The molecule contains two primary sites of instability during Collision-Induced Dissociation (CID):

  • The Carboxylic Acid Moiety: Highly prone to rapid decarboxylation (loss of CO₂).

  • The Isoxazole Ring: Characterized by a weak N–O bond. Chemical dynamics simulations demonstrate that isoxazole derivatives undergo a non-statistical "shattering" mechanism upon collisional activation, leading to complex neutral losses such as CO and CH₃CN[1].

Because these fragmentation pathways generate fragments with subtle mass differences, selecting the correct mass spectrometry platform is critical.

Platform Comparison: Q-TOF vs. Triple Quadrupole (QqQ)

When analyzing this compound, the choice between a "tandem in space" Q-TOF and a QqQ dictates the quality of the structural data obtained[2].

While QqQ instruments excel at targeted trace-level quantitation via Multiple Reaction Monitoring (MRM), their nominal mass resolution (± 0.1 Da) cannot definitively assign empirical formulas to the shattered isoxazole fragments. In contrast, Q-TOF instruments provide High-Resolution Accurate Mass (HRAM) measurements (< 2 ppm mass error), which is strictly required to differentiate isobaric neutral losses (e.g., distinguishing a loss of CO at 27.9949 Da from a loss of N₂ at 28.0061 Da)[3].

Table 1: Comparative Performance for Isoxazole Elucidation
Analytical FeatureQ-TOF (High-Resolution MS)Triple Quadrupole (QqQ)
Primary Utility Structural elucidation & unknown identificationTargeted trace-level quantitation
Mass Accuracy < 2 ppm (Exact Mass)± 0.1 Da (Nominal Mass)
Resolution (FWHM) 30,000 – 60,000~0.7 Da (Unit Resolution)
Isoxazole Frag. Confidence High (Distinguishes isobaric losses)Low (Cannot differentiate CO vs N₂ vs C₂H₄)
Dynamic Range 3 to 4 logs5 to 6 logs

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in our structural assignments, the following step-by-step LC-MS/MS methodology is designed as a self-validating system . Every step includes an internal control to rule out false positives and instrumental drift.

Step 1: System Suitability & Lock-Mass Calibration
  • Action: Continuously infuse a lock-mass calibrant (Leucine Enkephalin, m/z 556.2771) during the Q-TOF run.

  • Causality: Time-of-flight flight tubes are sensitive to micro-thermal fluctuations. Real-time axis recalibration guarantees the < 2 ppm mass error required to confidently assign the empirical formulas of the isoxazole fragments. If the lock-mass deviates, the system automatically invalidates the scan.

Step 2: Chromatographic Separation
  • Action: Inject 2 µL of the sample onto a C18 UHPLC column. Use Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid).

  • Causality: Formic acid acts as a proton donor. By shifting the ionization equilibrium of the C4-carboxylic acid moiety toward the neutral state in solution, we paradoxically improve droplet desolvation in the source, highly promoting the formation of the [M+H]⁺ pseudomolecular ion (m/z 232.0970) in positive ESI mode.

Step 3: MS/MS Acquisition via Stepped Collision Energy
  • Action: Apply a stepped collision energy (CE) profile of 15 eV, 25 eV, and 35 eV.

  • Causality: The carboxylic acid group is highly labile and undergoes rapid decarboxylation at low energies (15 eV). However, the non-statistical shattering of the isoxazole ring's N-O bond requires a higher energy threshold (35 eV) to induce cleavage[1]. A single CE would either destroy the precursor entirely or fail to generate the deeper ring fragments.

MS_Workflow S1 Sample Prep & Lock-Mass (Self-Validating Control) S2 UHPLC Separation (0.1% FA promotes [M+H]+) S1->S2 S3 ESI Source (Positive Ionization) S2->S3 Split MS Platform S3->Split QTOF Q-TOF (HRAM) Fragment Exact Mass Split->QTOF Structural Elucidation QQQ QqQ (Nominal) MRM Transition Split->QQQ High-Sensitivity Quantitation

Self-validating LC-MS/MS workflow comparing Q-TOF and QqQ platforms.

Quantitative Data & Fragmentation Analysis

Upon subjecting the [M+H]⁺ precursor (m/z 232.0970) to the stepped CE protocol on the Q-TOF platform, we observe a highly specific fragmentation cascade.

The initial event is the loss of CO₂ (-44 Da) from the C4 position, yielding a stable intermediate at m/z 188.1072. As collision energy increases, this intermediate undergoes the characteristic isoxazole shattering mechanism, splitting into two parallel pathways: the loss of CO (-28 Da) and the loss of CH₃CN (-41 Da).

Table 2: Q-TOF HRAM Fragmentation Data
Fragment IonEmpirical FormulaTheoretical m/zObserved m/z (Q-TOF)Mass Error (ppm)Proposed Mechanism
Precursor C₁₃H₁₄NO₃⁺232.0970232.0968-0.8Protonation [M+H]⁺
Fragment 1 C₁₂H₁₄NO⁺188.1072188.1070-1.0Decarboxylation (-CO₂)
Fragment 2 C₁₁H₁₄N⁺160.1123160.1125+1.2Isoxazole shattering (-CO)
Fragment 3 C₁₀H₁₁O⁺147.0807147.0805-1.3Isoxazole shattering (-CH₃CN)

Note: The exceptionally low mass errors (< 1.5 ppm) provided by the Q-TOF definitively validate these structural assignments, an analytical feat impossible on a standard QqQ system.

Fragmentation_Pathway M [M+H]+ m/z 232.0970 Precursor Ion F1 m/z 188.1072 Loss of CO2 (-44 Da) M->F1 Decarboxylation (Low CE: 15 eV) F2 m/z 160.1123 Loss of CO (-28 Da) F1->F2 Ring Cleavage (High CE: 35 eV) F3 m/z 147.0807 Loss of CH3CN (-41 Da) F1->F3 Ring Cleavage (High CE: 35 eV)

Proposed MS/MS fragmentation pathway for the isoxazole derivative.

Conclusion

For the structural elucidation of complex heterocycles like 3-(2-Ethylphenyl)-5-methylisoxazole-4-carboxylic acid, the Q-TOF platform vastly outperforms the Triple Quadrupole (QqQ) . The Q-TOF's ability to provide sub-2 ppm mass accuracy allows researchers to definitively map the non-statistical shattering of the isoxazole ring. By utilizing a self-validating protocol with lock-mass calibration and stepped collision energies, scientists can eliminate assignment ambiguities and accelerate downstream drug development workflows.

References

1.[1] Title: Collision Induced Dissociation of Deprotonated Isoxazole and 3-Methyl Isoxazole via Direct Chemical Dynamics Simulations Source: Journal of the American Society for Mass Spectrometry (ACS Publications) URL:

2.[3] Title: Comparison of Quadrupole Time-of-Flight, Triple Quadrupole, and Ion-Trap Mass Spectrometry/Mass Spectrometry for the Analysis of Emerging Contaminants Source: ACS Publications URL:

3.[2] Title: Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques Source: MDPI URL:

Sources

Comparing the biological efficacy of 3-(2-Ethylphenyl)-5-methylisoxazole-4-carboxylic acid analogs

Author: BenchChem Technical Support Team. Date: April 2026

Comparative Biological Efficacy Guide: 3-(2-Ethylphenyl)-5-methylisoxazole-4-carboxylic Acid and Halogenated Analogs

Target Audience: Researchers, Medicinal Chemists, and Antibiotic Development Professionals Focus: Structure-Activity Relationship (SAR), Steric Shielding, and Pharmacokinetic Trade-offs

Executive Summary

The 3-aryl-5-methylisoxazole-4-carboxylic acid scaffold is a foundational pharmacophore in medicinal chemistry, most notably utilized as the side-chain precursor for beta-lactamase-resistant penicillins (isoxazolyl penicillins) such as oxacillin, cloxacillin, and dicloxacillin [1]. The biological efficacy of these molecules hinges entirely on the substitution pattern of the 3-phenyl ring.

This guide provides an in-depth comparative analysis of the niche building block 3-(2-Ethylphenyl)-5-methylisoxazole-4-carboxylic acid against its well-established halogenated counterparts. By replacing the traditional 2-chloro substitution with a 2-ethyl aliphatic group, researchers can fundamentally alter the dihedral angle restriction, lipophilicity (LogP), and subsequent serum protein binding (SPB) of the resulting drug candidates.

Structural & Physicochemical Comparison

The primary mechanism by which isoxazolyl penicillins resist enzymatic degradation is through steric hindrance . Ortho-substitutions on the phenyl ring restrict the rotation of the aryl-isoxazole carbon-carbon bond. This conformational lock forces the isoxazole's 5-methyl group to project directly over the beta-lactam core, physically blocking the Ser70 active site of Class-A beta-lactamases from forming an acyl-enzyme intermediate[1, 2].

While the 2-ethyl group provides a similar steric bulk (Molar Refractivity) to the 2-chloro and 2,6-dichloro groups, its purely aliphatic nature significantly increases the molecule's lipophilicity.

Table 1: Physicochemical Properties of Isoxazole-4-carboxylic Acid Precursors

Analog PrecursorOrtho-SubstituentMolecular WeightEstimated LogPSteric Bulk (MR)*Primary Application
Oxacillin None (-H)203.19 g/mol 1.81.03Baseline beta-lactamase resistance
Cloxacillin 2-Chloro237.64 g/mol 2.46.03Enhanced steric shielding [3]
Dicloxacillin 2,6-Dichloro272.08 g/mol 2.912.06Maximum enzymatic stability
Ethyl-oxacillin 2-Ethyl231.25 g/mol 2.810.30High shielding, high lipophilicity [4]

*MR = Molar Refractivity, a measure of total polarizability and steric volume of the substituent.

SAR_Mechanism Subst Ortho-Substitution (e.g., 2-Ethyl, 2-Chloro) Conf Conformational Restriction (Aryl-Isoxazole Bond) Subst->Conf Increases rotational barrier Lipid Increased Lipophilicity (LogP Shift) Subst->Lipid Aliphatic bulk Steric Steric Shielding of Beta-Lactam Core Conf->Steric Projects methyl group BL_Res Beta-Lactamase Resistance Steric->BL_Res Blocks Ser70 attack SPB Serum Protein Binding (>95%) Lipid->SPB Drives albumin affinity

Caption: Logical relationship between ortho-substitution, steric shielding, and pharmacokinetic trade-offs.

Comparative Biological Efficacy (Conjugated Derivatives)

When these acids are conjugated to a 6-aminopenicillanic acid (6-APA) core, the biological efficacy is a delicate balance between Penicillin-Binding Protein (PBP) affinity , beta-lactamase stability , and fraction unbound ( fu​ ) in serum.

The 3-(2-Ethylphenyl) analog exhibits exceptional beta-lactamase stability due to the large van der Waals radius of the ethyl group. However, causality dictates that its high LogP drives extensive binding to human serum albumin (HSA). This reduces the free, active concentration of the drug in vivo, often requiring higher dosing compared to the cloxacillin analog to achieve the same Minimum Inhibitory Concentration (MIC) in clinical settings.

Table 2: Representative Biological Efficacy of Conjugated Analogs

Conjugated DerivativeBeta-Lactamase Hydrolysis Rate*MIC vs MSSA (µg/mL)Serum Protein Binding (%)Free Fraction Activity Shift
Oxacillin < 1.0%0.25~92%Minimal
Cloxacillin < 0.5%0.25~94%Moderate
Dicloxacillin < 0.1%0.125~97%High
Ethyl-oxacillin < 0.2%0.50>98%Severe (Highly bound)

*Relative to Penicillin G (100%) against staphylococcal penicillinase.

Self-Validating Experimental Protocols

To objectively evaluate the efficacy of the 3-(2-Ethylphenyl) analog against its halogenated peers, the following self-validating workflows must be employed. These protocols are designed with internal controls to ensure that observed resistance is due to the analog's structure, not assay artifact.

Protocol A: Nitrocefin-Based Beta-Lactamase Stability Assay

Objective: Quantify the steric shielding provided by the 2-ethyl substitution against enzymatic hydrolysis. Causality: If the 2-ethyl group successfully restricts the dihedral angle, the beta-lactamase cannot hydrolyze the drug. We use Nitrocefin (a chromogenic cephalosporin) as a reporter. A stable analog will competitively inhibit Nitrocefin hydrolysis without being hydrolyzed itself.

  • Reagent Preparation: Prepare 100 µM solutions of the conjugated ethyl-oxacillin analog, cloxacillin (reference), and Penicillin G (positive control for hydrolysis) in 50 mM Phosphate Buffer (pH 7.0).

  • Enzyme Addition: Add 1 nM of purified PC1 beta-lactamase (from S. aureus) to each well of a 96-well UV-transparent plate.

  • Reporter Introduction: Spike the wells with 50 µM Nitrocefin.

  • Kinetic Readout: Measure absorbance at 482 nm continuously for 30 minutes.

  • Validation Check: The Penicillin G well must show rapid color change (red), validating enzyme activity. The ethyl-oxacillin well should show suppressed Nitrocefin hydrolysis (due to competitive binding) but no degradation of the analog itself (verified by subsequent LC-MS).

Protocol B: Broth Microdilution MIC & Serum Shift Assay

Objective: Determine intrinsic antibacterial activity and the neutralizing effect of serum proteins driven by the ethyl group's lipophilicity. Causality: Highly lipophilic analogs (like the 2-ethyl derivative) bind tightly to albumin. Testing MIC in standard broth vs. broth supplemented with 50% human serum reveals the true in vivo biological efficacy.

  • Inoculum Preparation: Prepare a 0.5 McFarland suspension of Staphylococcus aureus ATCC 29213 (MSSA control strain) in Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Plate Setup: Create a 2-fold serial dilution of the ethyl-oxacillin analog (0.06 to 64 µg/mL) in two parallel 96-well plates.

  • Serum Shift: To Plate 1, add standard CAMHB. To Plate 2, add CAMHB supplemented with 50% pooled Human Serum.

  • Incubation: Inoculate both plates with 5×105 CFU/mL of the bacterial suspension. Incubate at 37°C for 18-20 hours.

  • Validation Check: The MIC of the reference drug (Cloxacillin) in Plate 1 must fall within the CLSI acceptable range (0.12 - 0.5 µg/mL). A significant "shift" (e.g., 4- to 8-fold increase in MIC) in Plate 2 for the ethyl-analog confirms that its high LogP compromises free-drug efficacy.

Assay_Workflow Start Synthesized Penicillin Analog split Start->split Assay1 Beta-Lactamase Stability Assay (Nitrocefin Reporter) split->Assay1 Assay2 MIC & Serum Shift Assay (Broth Microdilution) split->Assay2 Res1 Quantify Hydrolysis Rate (Efficacy vs Enzymes) Assay1->Res1 Validated by Pen G Control Res2 Quantify Free Drug Activity (Efficacy in vivo) Assay2->Res2 Validated by ATCC 29213

Caption: Self-validating experimental workflow for evaluating isoxazolyl penicillin analogs.

Conclusion

While 3-(2-Ethylphenyl)-5-methylisoxazole-4-carboxylic acid serves as a highly effective steric shield against beta-lactamase hydrolysis—performing on par with or exceeding its chlorinated analogs—its biological efficacy is heavily modulated by its lipophilicity. The aliphatic ethyl substitution drives serum protein binding to near-prohibitive levels (>98%). Therefore, while it is an excellent building block for exploring extreme steric hindrance in target binding pockets, drug development professionals must carefully weigh its pharmacokinetic limitations against its pharmacodynamic strengths.

References

  • Gore, G., et al. "Binding mode of isoxazolyl penicillins to a Class-A β-lactamase at ambient conditions." bioRxiv (2025). URL:[Link]

  • Llarrull, L.I., et al. "Evolving Resistance Among Gram-positive Pathogens." Clinical Infectious Diseases (2013). URL:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 90203, 4-Isoxazolecarboxylic acid, 3-(2-chlorophenyl)-5-methyl-". PubChem. URL: [Link]

Safety Operating Guide

A Researcher's Guide to the Safe Handling of 3-(2-Ethylphenyl)-5-methylisoxazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: April 2026

As a novel research chemical, 3-(2-Ethylphenyl)-5-methylisoxazole-4-carboxylic acid requires meticulous handling to ensure the safety of laboratory personnel and the integrity of experimental outcomes. While a specific Safety Data Sheet (SDS) for this compound is not yet widely available, a comprehensive safety protocol can be developed by examining data from structurally analogous isoxazole and carboxylic acid derivatives. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, grounded in established laboratory safety principles.

Hazard Assessment and Analogue Data

3-(2-Ethylphenyl)-5-methylisoxazole-4-carboxylic acid belongs to the isoxazole class of heterocyclic compounds and possesses a carboxylic acid functional group. Analogue data from similar compounds, such as 3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid and 3-Ethyl-5-methylisoxazole-4-carboxylic acid, indicate that the primary hazards are likely to include:

  • Skin Irritation: Causes skin irritation.[1][2][3]

  • Serious Eye Irritation: Causes serious eye irritation.[1][2][3]

  • Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or aerosol.[1][3][4]

  • Harmful if Swallowed: May be harmful if ingested.[2][3]

Given these potential hazards, a rigorous approach to personal protective equipment (PPE) and engineering controls is paramount.

Core Directive: Personal Protective Equipment (PPE)

A multi-layered PPE strategy is essential to minimize exposure. The following table summarizes the recommended PPE for handling 3-(2-Ethylphenyl)-5-methylisoxazole-4-carboxylic acid.

PPE CategoryRecommended EquipmentRationale
Eye and Face Protection Chemical safety goggles are mandatory. A face shield should be worn in situations where splashing or significant dust generation is likely.[5]Protects against accidental splashes of solutions or airborne particles of the solid compound, preventing serious eye irritation.[1][3]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber) and a fully buttoned laboratory coat are required.[6] Gloves should be inspected before each use and changed frequently.Prevents direct skin contact, which can cause irritation.[1][2][3] Contaminated gloves should be disposed of properly to avoid cross-contamination.
Respiratory Protection All handling of the solid compound that may generate dust should be conducted in a certified chemical fume hood.[7] If a fume hood is not available, a NIOSH-approved respirator for particulates is necessary.Minimizes the risk of inhaling the compound, which may cause respiratory tract irritation.[1][3][4] A fume hood is the preferred engineering control to maintain a safe breathing zone.[8]

Operational and Disposal Plans

A systematic workflow is crucial for safely handling 3-(2-Ethylphenyl)-5-methylisoxazole-4-carboxylic acid from receipt to disposal.

Experimental Workflow for Safe Handling

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup & Disposal Phase prep1 Review SDS of Analogue Compounds prep2 Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep1->prep2 prep3 Ensure Chemical Fume Hood is Operational prep2->prep3 handle1 Weigh Solid Compound in Fume Hood prep3->handle1 Begin work handle2 Prepare Solutions in Fume Hood handle1->handle2 handle3 Perform Experiment handle2->handle3 clean1 Decontaminate Work Surfaces handle3->clean1 Experiment complete clean2 Segregate Waste (Solid vs. Liquid) clean1->clean2 clean3 Dispose of Waste in Labeled, Sealed Containers clean2->clean3

Caption: Workflow for handling 3-(2-Ethylphenyl)-5-methylisoxazole-4-carboxylic acid.

Step-by-Step Handling Procedures
  • Preparation :

    • Before any work begins, thoroughly review the safety data sheets of structurally similar compounds to understand the potential hazards.[7]

    • Ensure that a certified chemical fume hood is available and functioning correctly.[5]

    • Don all required personal protective equipment as outlined in the table above.[7]

  • Handling the Solid Compound :

    • All manipulations of the solid, including weighing and transferring, must be performed within a chemical fume hood to prevent the generation of dust in the open laboratory.[5]

    • Use appropriate tools, such as spatulas and weighing paper, to minimize direct contact.[7]

    • Keep the container of the chemical tightly closed when not in use.[1][4]

  • In Case of a Spill :

    • For a small spill, ensure proper PPE is worn and absorb the material with an inert absorbent such as vermiculite or sand.[9]

    • Carefully sweep up the absorbed material, avoiding dust formation, and place it into a sealed, labeled container for disposal as hazardous waste.[9]

    • Decontaminate the spill area with an appropriate solvent, followed by washing with soap and water.[5]

Disposal Plan
  • Waste Segregation : All materials contaminated with 3-(2-Ethylphenyl)-5-methylisoxazole-4-carboxylic acid, including gloves, weighing paper, and pipette tips, should be treated as hazardous waste.[9] Maintain separate, clearly labeled waste containers for solid and liquid waste.[9]

  • Disposal Method : Do not dispose of this chemical down the drain or in regular trash.[5][9] The compound should be disposed of in accordance with all applicable federal, state, and local environmental regulations.[5] The recommended method is to place the waste in a sealed, labeled container for collection by a licensed waste disposal facility.[9] In some cases, dissolving the material in a combustible solvent for incineration in a chemical incinerator equipped with an afterburner and scrubber may be an option, but this should only be done by authorized personnel.[5]

References

  • Safety First: Best Practices for Handling Research Chemicals. (2025, September 4). XPRESS CHEMS.
  • The MSDS HyperGlossary: Carboxylic Acid. (2025, October 18).
  • Personal protective equipment for handling 5-Hydroxybenzothiazole-2-carboxylic acid. Benchchem.
  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABOR
  • Chemical Safety in Research and Teaching.
  • Proper Disposal of Benzo[d]isoxazol-3-ol: A Guide for Labor
  • SAFETY DATA SHEET. (2023, March 5). TCI Chemicals.
  • General Chemical Safety Guidelines. (2026, March 19). UCSD Blink.
  • Safety equipment, PPE, for handling acids. (2022, August 26). Quicktest.
  • SAFETY D
  • Working with Toxic chemicals Guideline. KAUST Health & Safety.
  • SAFETY DATA SHEET. (2026, January 16). Thermo Fisher Scientific.
  • SAFETY D
  • SAFETY DATA SHEET. (2025, November 18). Tokyo Chemical Industry.
  • SAFETY D
  • Troubleshooting guide for the synthesis of isoxazole deriv
  • SAFETY DATA SHEET. (2026, January 2). Thermo Fisher Scientific.
  • SAFETY DATA SHEET. (2025, November 6). Sigma-Aldrich.
  • SAFETY D

Sources

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.